molecular formula C41H45Cl3N4O5 B12404347 BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride

BMS-1166-N-piperidine-CO-N-piperazine dihydrochloride

Cat. No.: B12404347
M. Wt: 780.2 g/mol
InChI Key: GHDAHXKKICFPOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[4-Chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile;dihydrochloride is a structurally complex small molecule featuring a benzodioxin core, a piperazine-piperidine hybrid moiety, and a benzonitrile group. Its dihydrochloride salt form enhances solubility and stability, a critical factor in pharmaceutical formulation . The compound’s [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol scaffold (Figure 1) has been identified as a high-potency inhibitor of the PD-1/PD-L1 immune checkpoint pathway, as demonstrated by graph neural network (EGNN) models trained on immunomodulatory datasets . This scaffold enables "scaffold hopping," retaining bioactivity while diversifying chemical space .

Properties

Molecular Formula

C41H45Cl3N4O5

Molecular Weight

780.2 g/mol

IUPAC Name

3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile;dihydrochloride

InChI

InChI=1S/C41H43ClN4O5.2ClH/c1-28-32(8-5-9-34(28)31-11-12-37-40(22-31)49-19-18-48-37)27-51-39-23-38(50-26-30-7-4-6-29(20-30)24-43)33(21-35(39)42)25-46-15-3-2-10-36(46)41(47)45-16-13-44-14-17-45;;/h4-9,11-12,20-23,36,44H,2-3,10,13-19,25-27H2,1H3;2*1H

InChI Key

GHDAHXKKICFPOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C2=CC3=C(C=C2)OCCO3)COC4=C(C=C(C(=C4)OCC5=CC(=CC=C5)C#N)CN6CCCCC6C(=O)N7CCNCC7)Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Key Steps:

  • Catechol Precursor Preparation
    • Method A : Oxidative coupling of 1,2-dihydroxybenzene derivatives with dihaloalkanes (e.g., 1,2-dibromoethane) under basic conditions.
    • Method B : Acid-catalyzed cyclization of catechol with 1,2-dibromoethane in refluxing toluene.
Reagent Conditions Yield Reference
1,2-Dibromoethane NaOH, THF, 60°C, 6h 65–75%
1,2-Diiodoethane K2CO3, DMF, 80°C, 12h 50–60%
  • Chloro and Methoxy Substitution
    • Electrophilic Aromatic Substitution : Introduce chlorine via FeCl3-mediated chlorination at the 4-position of the benzodioxin ring.
    • Methoxy Group Introduction : Williamson ether synthesis using 2-methylphenol and a benzodioxin-derived bromide.

Piperazine-Piperidine Carbonyl Linkage

The 2-(piperazine-1-carbonyl)piperidin-1-yl fragment is synthesized via carbonyl coupling.

Key Steps:

  • Piperazine-Piperidine Intermediate
    • Method : React piperidine-1-carbonyl chloride with piperazine in anhydrous THF.
    • Purification : Column chromatography (silica gel, EtOAc/hexane).
Step Reagents/Conditions Yield Reference
Piperidine-1-carbonyl chloride synthesis Phosgene, THF, 0°C → 25°C, 2h 85%
Coupling with piperazine Piperazine, THF, Et3N, 25°C, 12h 70%
  • Phenoxy-Methyl Group Formation
    • Benzyl Ether Synthesis : React 4-chloro-5-hydroxyphenyl derivatives with [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol in the presence of NaH.

Benzonitrile Core Assembly

The benzonitrile moiety is introduced via nucleophilic aromatic substitution or coupling reactions.

Key Steps:

  • Nitrile Group Installation
    • Method : React 3-bromobenzonitrile with a phenoxide intermediate using CuI catalysis.
    • Conditions : DMF, K2CO3, 80°C, 24h.
Substrate Catalyst Solvent Yield Reference
3-Bromobenzonitrile CuI DMF 60–70%
3-Iodobenzonitrile Pd(PPh3)4 Dioxane 50–55%
  • Final Salt Formation
    • Dihydrochloride Salt : Dissolve the free base in ethanol, add 2 equivalents of HCl, and crystallize.

Critical Reaction Optimization

Table 1: Key Intermediates and Yields

Intermediate Reagents Conditions Yield Reference
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenol 1,2-Dibromoethane, NaOH THF, 60°C, 6h 70%
4-Chloro-5-methoxyphenylmethoxy derivative [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol, NaH DMF, 25°C, 12h 65%
2-(Piperazine-1-carbonyl)piperidine Piperidine-1-carbonyl chloride, piperazine THF, Et3N, 25°C, 12h 70%

Analytical Characterization

  • NMR : 1H NMR (DMSO-d6) δ 7.74 (dd, 1H), 7.67 (t, 1H), 7.34–7.15 (m, 5H), 7.03–6.89 (m, 2H).
  • Mass Spectrometry : ESI-MS (m/z) calcd. for C45H51ClN4O6: 831.35; found: 831.34.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or amines.

    Substitution: The replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile;dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential effects on biological systems, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials or as a component in specialized chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Target Compound

  • Core Scaffold: [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol.
  • Key Substituents: Piperazine-1-carbonyl-piperidine (dual heterocyclic system). Chlorophenol and benzonitrile groups.
  • Salt Form : Dihydrochloride (two HCl molecules) .

Comparable Compounds

HBK Series (HBK14–HBK19): Piperazine derivatives with phenoxyalkyl side chains and methoxyphenyl groups (e.g., HBK15: 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) . Structural Divergence: Lack benzodioxin and benzonitrile moieties; simpler phenoxy-piperazine architectures. Salt Form: Hydrochloride (single HCl molecule) .

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide : Combines piperazine-carboxamide with benzoxazin and chloropyridine groups .

  • Overlap : Piperazine backbone.
  • Divergence : Trifluoromethylpyridine instead of benzodioxin.

7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one: Shares the benzodioxin scaffold but lacks piperazine/piperidine components .

Pharmacological Activity

Compound Target/Activity Efficacy/IC₅₀ Reference
Target Compound PD-1/PD-L1 inhibition High potency (EGNN score: 0.8285)
HBK Series (e.g., HBK15) CNS modulation (presumed) Undisclosed
EGNN-Identified 4b PD-1/PD-L1 inhibition 971 binding counts
Benzodioxin-Benzopyran Hybrid Undisclosed biological activity Theoretical
  • The target compound’s PD-1/PD-L1 inhibition is attributed to its benzodioxin scaffold, which optimizes steric and electronic interactions with the PD-L1 protein . In contrast, HBK compounds are likely optimized for CNS penetration due to their lipophilic phenoxy groups .

Physicochemical Properties

Property Target Compound HBK15 Benzodioxin-Benzopyran Hybrid
Salt Form Dihydrochloride Hydrochloride Neutral
Solubility High (salt-enhanced) Moderate Low (neutral form)
Physical State Crystalline solid (assumed) Solid (hydrochloride) Crystalline solid
Molecular Weight ~800 g/mol (estimated) ~450 g/mol ~350 g/mol
  • The dihydrochloride form of the target compound improves aqueous solubility compared to hydrochloride salts (e.g., HBK15) . Neutral compounds like the benzodioxin-benzopyran hybrid may require prodrug strategies for bioavailability .

Research Findings

  • EGNN Model Validation: The target compound’s scaffold was prioritized by EGNN models even after excluding training data with analogous structures, confirming its novelty and bioactivity .
  • Piperazine Derivatives : HBK compounds demonstrate the versatility of piperazine in medicinal chemistry but lack immune-targeting motifs .

Biological Activity

The compound 3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile;dihydrochloride is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • IUPAC Name : 3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile;dihydrochloride
  • Molecular Formula : C28H32ClN3O5
  • Molecular Weight : 509.02 g/mol
PropertyValue
Molecular FormulaC28H32ClN3O5
Molecular Weight509.02 g/mol
LogP4.56
Solubility in WaterLow

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as a potent inhibitor of certain protein kinases and metalloproteinases, which are crucial in cancer progression and metastasis .

Case Studies

  • Inhibition of Protein Kinases :
    • A study demonstrated that the compound effectively inhibited the activity of specific protein kinases involved in cancer cell proliferation. The IC50 values were determined through in vitro assays, showing significant inhibition at concentrations as low as 10 µM .
  • Metalloproteinase Inhibition :
    • Another research focused on the compound's ability to inhibit metalloproteinase II (MPII). Molecular docking studies indicated strong binding affinity to MPII, with the most favorable binding interactions involving key residues such as His345 and Glu346 .

Table 2: Biological Activity Summary

Activity TypeTargetIC50 (µM)
Protein Kinase InhibitionVarious Cancer Cell Lines10
Metalloproteinase InhibitionMPII15

Pharmacokinetics and Toxicity

The pharmacokinetic profile of the compound indicates moderate absorption with potential for significant bioavailability due to its lipophilic nature. However, toxicity studies have shown that it may induce cytotoxic effects at higher concentrations, necessitating careful dose management in therapeutic applications .

ADMET Properties

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile was evaluated using computational models:

PropertyResult
AbsorptionGood
Blood-Brain Barrier PenetrationModerate
MetabolismHepatic
ExcretionRenal

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the multi-substituted aromatic core of this compound?

  • Methodological Answer : The compound’s core requires sequential functionalization. Begin with a substituted phenol intermediate (e.g., 4-chloro-5-hydroxybenzene derivative) and employ Mitsunobu or Williamson ether synthesis to introduce the benzodioxin-containing methoxy group . Use reductive amination or nucleophilic substitution to attach the piperazine-piperidinyl moiety. Protect reactive groups (e.g., nitrile, secondary amines) during synthesis to avoid side reactions .
  • Key Considerations : Monitor reaction progress via HPLC or LC-MS (see Table 1 for example conditions) .

Table 1 : Example Analytical Conditions for Intermediate Characterization

TechniqueColumn/ProbeMobile Phase/ParametersDetectionReference
HPLCC18 Reverse PhaseAcetonitrile/0.1% formic acid (gradient)UV-Vis (254 nm)
NMRDMSO-d61H (500 MHz), 13C (125 MHz)-

Q. How can researchers validate the purity and stability of this hydrochloride salt under experimental conditions?

  • Methodological Answer : Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Use ion-pair chromatography to resolve charged species (e.g., dihydrochloride counterion interactions) . For purity, combine elemental analysis with differential scanning calorimetry (DSC) to confirm crystallinity and salt stoichiometry .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the compound’s binding affinity to neurological targets (e.g., GPCRs or kinases)?

  • Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger Suite) with homology models of target receptors. Use quantum mechanical (QM) calculations (e.g., DFT) to optimize ligand geometry and charge distribution. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Case Study : A similar benzodioxin-containing compound showed µM affinity for serotonin receptors in docking studies, validated by SPR (ΔG = -8.2 kcal/mol) .

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Cross-validate results using orthogonal assays. For example:

  • In vitro enzymatic assays : Compare fluorogenic substrate turnover vs. radioligand displacement.

  • Cell-based assays : Use CRISPR-edited cell lines to isolate target-specific effects.
    Apply multivariate statistical analysis (e.g., PCA) to identify assay-specific variables (e.g., pH, co-solvents) contributing to discrepancies .

    Table 2 : Example Data Contradiction Analysis Framework

    Assay TypeVariable TestedOutcomeLikelihood of Artifact
    Enzymatic (Fluorogenic)DMSO concentration >1%IC50 shifted 10-foldHigh (solvent interference)
    Cell-Based (Luciferase)Serum-containing mediaNo activityMedium (protein binding)

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable esters at the benzonitrile group to improve membrane permeability .
  • In Silico Tools : Predict logP and pKa using ACD/Labs or MarvinSuite; validate with shake-flask experiments .

Q. How can AI-driven platforms accelerate reaction optimization for large-scale synthesis?

  • Methodological Answer : Integrate reaction data (e.g., yields, catalysts) into AI platforms like IBM RXN or ChemOS. Train models to predict optimal conditions (e.g., solvent, temperature) for Suzuki-Miyaura cross-coupling steps. Use robotic flow reactors for high-throughput experimentation .
  • Example Workflow :

Input historical reaction data (20+ entries) into AI model.

Generate Pareto-optimal conditions balancing yield and cost.

Validate with 5 parallel reactions; refine model iteratively .

Methodological Best Practices

  • Spectral Interpretation : For complex NMR splitting patterns (e.g., diastereotopic protons), use 2D-COSY and NOESY to resolve overlapping signals .
  • Data Integrity : Store raw spectral and assay data in FAIR-compliant repositories (e.g., Zenodo) with blockchain timestamping .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.